molecular formula C16H19F3N2O4 B5986265 3-(2-Hydroxyethyl)-4-[2-(2,2,2-trifluoro-1-phenylethoxy)acetyl]piperazin-2-one

3-(2-Hydroxyethyl)-4-[2-(2,2,2-trifluoro-1-phenylethoxy)acetyl]piperazin-2-one

Cat. No.: B5986265
M. Wt: 360.33 g/mol
InChI Key: TXHBYWJNRGDOQF-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-4-[2-(2,2,2-trifluoro-1-phenylethoxy)acetyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with hydroxyethyl and trifluorophenylethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-4-[2-(2,2,2-trifluoro-1-phenylethoxy)acetyl]piperazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or ethylene chlorohydrin.

    Attachment of the Trifluorophenylethoxy Group: This step involves the reaction of the piperazine derivative with 2,2,2-trifluoro-1-phenylethanol in the presence of a suitable activating agent, such as a carbodiimide or a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-4-[2-(2,2,2-trifluoro-1-phenylethoxy)acetyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group in the trifluorophenylethoxyacetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides, aryl halides, or sulfonates.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-(2-Hydroxyethyl)-4-[2-(2,2,2-trifluoro-1-phenylethoxy)acetyl]piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-4-[2-(2,2,2-trifluoro-1-phenylethoxy)acetyl]piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperazine ring can provide a scaffold for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethyl)piperazine: Lacks the trifluorophenylethoxy group, making it less lipophilic and potentially less bioactive.

    4-(2,2,2-Trifluoro-1-phenylethoxy)piperazine: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.

    N-(2-Hydroxyethyl)-N-methyl-2,2,2-trifluoroacetamide: Contains similar functional groups but has a different core structure, leading to different chemical and biological properties.

Uniqueness

3-(2-Hydroxyethyl)-4-[2-(2,2,2-trifluoro-1-phenylethoxy)acetyl]piperazin-2-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxyethyl and trifluorophenylethoxy groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(2-hydroxyethyl)-4-[2-(2,2,2-trifluoro-1-phenylethoxy)acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O4/c17-16(18,19)14(11-4-2-1-3-5-11)25-10-13(23)21-8-7-20-15(24)12(21)6-9-22/h1-5,12,14,22H,6-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHBYWJNRGDOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CCO)C(=O)COC(C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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